3,4-diethoxy-N-(4-fluoro-2-methylphenyl)benzamide
Overview
Description
3,4-diethoxy-N-(4-fluoro-2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C18H20FNO3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.14272166 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Studies have detailed synthesis methods for related compounds, which can be applied to 3,4-diethoxy-N-(4-fluoro-2-methylphenyl)benzamide. For instance, Owton et al. (1995) discuss the synthesis of analogous compounds through lithiation and treatment with different aldehydes (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Molecular Structure and Properties : Demir et al. (2015) analyze the molecular structure of a similar compound using X-ray diffraction, IR spectroscopy, and quantum chemical computations, providing insights that could be relevant for studying the structure of this compound (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Potential Medical and Biological Applications
Neuroreceptor Imaging : Kepe et al. (2006) used a molecular imaging probe structurally similar to this compound for quantification of serotonin receptors in Alzheimer's disease patients, suggesting potential applications in neuroimaging (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
Antipathogenic Activity : Limban et al. (2011) explored the antipathogenic properties of similar compounds, indicating possible applications in antimicrobial and antibiofilm agents (Limban, Marutescu, & Chifiriuc, 2011).
Electrochromic and Electrofluorescent Properties : Sun et al. (2016) report on polyamides containing units similar to this compound, which exhibit electrochromic and electrofluorescent properties. This could suggest applications in material science, particularly in smart materials and sensors (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).
Positron Emission Tomography (PET) Imaging : Development of PET imaging probes, as discussed by Tu et al. (2007), involving fluorine-containing benzamide analogs indicates potential applications in imaging and diagnosing various diseases (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Synthesis of Fluorinated Heterocycles : Wu et al. (2017) describe the synthesis of fluorinated heterocycles using related compounds, which are crucial in pharmaceutical and agrochemical industries (Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, & Wang, 2017).
Properties
IUPAC Name |
3,4-diethoxy-N-(4-fluoro-2-methylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-4-22-16-9-6-13(11-17(16)23-5-2)18(21)20-15-8-7-14(19)10-12(15)3/h6-11H,4-5H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMSYXAVXHDRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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